molecular formula C18H17N5O3S B2751827 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide CAS No. 1251565-51-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide

Cat. No.: B2751827
CAS No.: 1251565-51-1
M. Wt: 383.43
InChI Key: XHKKBGDNYUPJHJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a benzodioxole moiety and a 4,6-dimethylpyrimidin-2-yl substituent. Its synthesis likely follows a pathway analogous to substituted thiazole carboxamides, involving hydrolysis of ester intermediates followed by coupling with amines using classic reagents like HATU or EDCI .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-10-5-11(2)21-17(20-10)23-18-22-13(8-27-18)16(24)19-7-12-3-4-14-15(6-12)26-9-25-14/h3-6,8H,7,9H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKKBGDNYUPJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzo[d][1,3]dioxole moiety and a dimethylpyrimidine substituent. The molecular formula is C17_{17}H18_{18}N4_{4}O3_{3}S, with a molecular weight of 358.42 g/mol. The structural representation is crucial for understanding its biological interactions.

Biological Activities

Research indicates that compounds containing thiazole and benzo[d][1,3]dioxole moieties exhibit diverse biological activities including:

  • Anticancer Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, certain thiazole-based compounds demonstrated IC50_{50} values in the low micromolar range against breast and lung cancer cells .
  • Antimicrobial Properties : The compound has been tested for antibacterial and antifungal activities. Derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
  • Enzyme Inhibition : this compound has been identified as an inhibitor of procollagen C-terminal proteinase (PCP), which is relevant in fibrosis and other pathological conditions .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole and benzo[d][1,3]dioxole rings significantly influence the biological activity of the compound. Key findings include:

  • Substituents on the Thiazole Ring : The presence of electron-donating groups (like methyl or methoxy) enhances anticancer activity by improving lipophilicity and receptor binding affinity.
  • Pyrimidine Connectivity : The 4,6-dimethylpyrimidine moiety contributes to the compound's ability to inhibit specific enzymes involved in cancer progression through enhanced interaction with target proteins.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • In Vitro Anticancer Study : A study evaluated the cytotoxic effects of the compound on MCF7 breast cancer cells, revealing an IC50_{50} value of 0.15 µM, indicating potent anticancer properties .
  • Antimicrobial Activity Assessment : In another study, derivatives were screened against common bacterial strains, showing significant inhibition zones compared to control antibiotics .
  • Enzyme Inhibition Assay : The compound was tested for its ability to inhibit PCP in vitro, yielding an IC50_{50} value of 100 nM, demonstrating strong potential for therapeutic applications in fibrotic diseases .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including the compound , have shown promising anticancer properties. Research indicates that compounds with thiazole moieties can inhibit cancer cell proliferation. For instance, thiazole-integrated derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating selective activity. One study reported that certain thiazole-pyridine hybrids exhibited superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, with an IC50 value of 5.71 μM .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant potential. A study highlighted the synthesis of thiazole derivatives that were tested in picrotoxin-induced convulsion models. Some derivatives showed significant protection against seizures, indicating a potential therapeutic role in epilepsy treatment .

Kinase Inhibition

Thiazoles are recognized as effective kinase inhibitors, which are crucial in the treatment of various diseases, including cancers and inflammatory disorders. The structural features of thiazoles allow them to interact with kinase targets effectively. For example, some thiazole derivatives have been observed to inhibit specific kinases involved in cancer progression .

Drug Formulation

The unique chemical structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide allows for potential formulation into drug delivery systems. Its solubility and stability can be optimized for oral or injectable formulations, enhancing bioavailability and therapeutic efficacy.

Antibacterial Effects

Recent studies have demonstrated that thiazole derivatives possess antibacterial properties. Certain synthesized compounds have outperformed traditional antibiotics like ampicillin and streptomycin in antibacterial assays, indicating their potential as new antimicrobial agents .

Neuroprotective Effects

The neuroprotective properties of thiazoles are also being explored. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Evren et al., 2019Anticancer ActivityCompound demonstrated strong selectivity against human lung adenocarcinoma cells with an IC50 of 23.30 ± 0.35 mM .
Recent Thiazole ResearchAnticonvulsant PropertiesNew thiazole analogues showed significant anticonvulsant effects in animal models .
Thiazoles as Kinase InhibitorsEnzyme InhibitionVarious thiazole derivatives effectively inhibited kinases related to cancer progression .
Antibacterial StudiesMicrobial ResistanceCertain thiazoles exhibited higher antibacterial activity than standard antibiotics .

Chemical Reactions Analysis

Nucleophilic Substitution

Thiazole derivatives can undergo nucleophilic substitution reactions, particularly at the 2-position, which is more reactive due to the presence of the nitrogen atom.

Condensation Reactions

Condensation reactions are common for introducing new substituents onto the thiazole ring. For example, reacting a thiazole derivative with an aldehyde can form a Schiff base.

Amidation Reactions

Amidation involves the reaction of a thiazole carboxylic acid or its derivatives with an amine to form the carboxamide. This is typically facilitated by coupling reagents like DCC or HATU.

Potential Chemical Reactions for N-(benzo[d] dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide

Given the structure of N-(benzo[d] dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide, potential chemical reactions include:

  • Hydrolysis : The carboxamide group could undergo hydrolysis to form the corresponding carboxylic acid.

  • Nucleophilic Substitution : The pyrimidine ring might undergo nucleophilic substitution reactions, although this is less likely due to its stability.

  • Condensation Reactions : The compound could participate in condensation reactions with aldehydes to form Schiff bases.

Data Table: General Reactions of Thiazole Derivatives

Reaction TypeReactantsProductsConditions
Nucleophilic SubstitutionThiazole derivative, nucleophile (e.g., amine)Substituted thiazoleBase, solvent (e.g., DMF)
CondensationThiazole derivative, aldehydeSchiff baseAcid catalyst, solvent (e.g., ethanol)
AmidationThiazole carboxylic acid, amineThiazole carboxamideCoupling reagent (e.g., DCC), solvent (e.g., dichloromethane)

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs include:

Compound Name Core Structure Substituents Molecular Formula (Calculated) Yield (%)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide Thiazole-4-carboxamide Benzo[d][1,3]dioxol-5-ylmethyl; 4,6-dimethylpyrimidin-2-ylamino C₁₈H₁₈N₅O₃S N/A
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate [5] (from ) Thiazole-5-carboxylate 4-Pyridinyl; 4-methyl; ethyl ester C₁₂H₁₂N₂O₂S ~60–80*
Compound 74: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Thiazole-2-carboxamide Benzo[d][1,3]dioxol-5-yl; cyclopropane; 4-methoxyphenyl; 4-(pyrrolidin-1-yl)benzoyl C₃₃H₃₀N₃O₅S 20

*Yields for analogs in are inferred from typical procedures .

Key Observations :

  • Benzodioxole Integration : Both the target compound and Compound 74 incorporate a benzo[d][1,3]dioxole group, which is associated with enhanced metabolic stability and binding affinity in medicinal chemistry .
  • Thiazole Core Variations : The target compound uses a thiazole-4-carboxamide scaffold, whereas Compound 74 employs a thiazole-2-carboxamide. This positional difference influences electronic properties and steric interactions .
  • Substituent Diversity: The pyrimidinylamino group in the target compound contrasts with the pyridinyl and benzoyl-pyrrolidine groups in analogs, suggesting divergent biological targets (e.g., kinase vs. GPCR modulation) .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare thiazole-4-carboxamide derivatives like N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide?

Answer:
Thiazole-4-carboxamide derivatives are typically synthesized via multi-step reactions involving:

  • Amide Coupling : Acid intermediates (e.g., thiazole-4-carboxylic acid) are activated using reagents like HATU or EDCI and coupled with amines (e.g., 4,6-dimethylpyrimidin-2-amine) under inert conditions .
  • Protection/Deprotection Strategies : Protecting groups (e.g., tert-butyl carbamate) are used to prevent undesired side reactions during functionalization .
  • Purification : Techniques such as RP-HPLC or flash chromatography ensure high purity (>98%), validated by NMR and LC-MS .

Advanced: How can low yields in the final amidation step of thiazole-4-carboxamide synthesis be systematically addressed?

Answer:
Low yields often arise from steric hindrance or poor nucleophilicity. Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while additives like DMAP improve coupling efficiency .
  • Temperature Control : Elevated temperatures (50–80°C) accelerate reaction kinetics but must avoid decomposition.
  • Alternative Reagents : Lawesson’s reagent can convert carboxamides to thioamides, offering a pathway to circumvent recalcitrant intermediates .
  • Mechanistic Analysis : Monitoring by TLC or in-situ IR helps identify incomplete conversions or side products .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted intermediates). For example, aromatic protons in the benzo[d][1,3]dioxole moiety appear as distinct doublets at δ 6.7–7.1 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm accuracy) and detects isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Advanced: How can crystallographic data resolve ambiguities in the compound’s conformation, such as noncovalent interactions or disorder?

Answer:

  • Software Tools : SHELXL refines crystal structures using high-resolution diffraction data, addressing disorder by modeling alternative atomic positions .
  • QTAIM Analysis : Quantum Theory of Atoms in Molecules (QTAIM) maps electron density to identify hydrogen bonds or π-π interactions, as demonstrated for related carboxamides .
  • ORTEP Visualization : Programs like ORTEP-3 generate thermal ellipsoid plots to highlight regions of dynamic disorder or lattice flexibility .

Basic: What computational methods are suitable for predicting the compound’s bioactivity or binding modes?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like immunoproteasomes, validated by RMSD clustering .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales .
  • ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, GI absorption) to prioritize analogs for synthesis .

Advanced: How should researchers address contradictions in bioactivity data across assays (e.g., enzyme inhibition vs. cellular efficacy)?

Answer:

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blotting for downstream pathway modulation).
  • Membrane Permeability : Measure logD (octanol-water) to assess cellular uptake limitations. Compounds with logD >3 may require prodrug strategies .
  • Metabolite Screening : LC-MS/MS identifies in situ degradation products that reduce potency .

Basic: What are best practices for optimizing reaction conditions to minimize byproducts in pyrimidine-thiazole coupling?

Answer:

  • Stoichiometry : Use 1.2–1.5 equivalents of the pyrimidinylamine to drive the reaction to completion .
  • Catalyst Screening : Copper(I) iodide or Pd(PPh3)4 enhances cross-coupling efficiency in C-N bond formation .
  • Workup Protocols : Acid-base extraction removes unreacted amines, while silica gel chromatography isolates the product .

Advanced: How can researchers leverage X-ray crystallography to resolve stereochemical uncertainties in asymmetric synthesis?

Answer:

  • Chiral Auxiliaries : Incorporate enantiopure amines (e.g., (S)-proline) during synthesis, with Flack parameters in crystallography confirming absolute configuration .
  • Twinned Data Refinement : SHELXL’s TWIN command models twin domains in crystals with low symmetry .
  • Patterson Maps : Identify heavy atoms (e.g., bromine substituents) to phase datasets and resolve chiral centers .

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